BenchChemオンラインストアへようこそ!

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

This arylpiperidine building block retains the validated TFMP-pip pharmacophore of the clinical-stage antitubercular agent Telacebec (Q203) and provides a para-benzonitrile handle for divergent SAR. The nitrile can be reduced to the benzylamine (direct Q203 scaffold access), hydrolyzed to the carboxylic acid, or converted to tetrazole/ketone derivatives—reducing supplier relationships while maintaining the critical para-substitution pattern required for Mtb bc₁ complex inhibition (parent MIC₅₀ ≈ 2.7 nM). Computed logP ≈ 4.26 and tPSA ≈ 41 Ų place it at the lipophilic boundary for mycobacterial cell-wall penetration, enabling systematic logD₇.₄–permeability correlation studies. Supplied at ≥97% purity in quantities from 1 g to 500 g with a validated GC-MS reference spectrum for GLP-compatible material acceptance testing.

Molecular Formula C19H17F3N2O
Molecular Weight 346.353
CAS No. 1613627-57-8
Cat. No. B2718889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile
CAS1613627-57-8
Molecular FormulaC19H17F3N2O
Molecular Weight346.353
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H17F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-12H2
InChIKeyZUESSQKRLVYYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile (CAS 1613627-57-8): Structural Identity and Sourcing Baseline for a Key Q203/Telacebec Intermediate


The compound 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile (CAS 1613627-57-8, molecular formula C₁₉H₁₇F₃N₂O, molecular weight 346.35 g mol⁻¹) is a specialty arylpiperidine building block supplied as a 97%‑purity solid [1]. It contains the signature 4‑trifluoromethoxy‑phenyl‑piperidine (TFMP‑pip) pharmacophoric fragment that constitutes the lipophilic side‑chain terminus of the clinical‑stage antitubercular agent Telacebec (Q203). Consequently, the compound is used primarily as a late‑stage synthetic intermediate for generating Q203 analogs and for structure–activity relationship (SAR) exploration of the cytochrome bc₁ complex inhibitors targeting Mycobacterium tuberculosis [2][3]. Its identity is unambiguously confirmed by GC‑MS (KnowItAll Wiley Registry) [1], and it is cataloged in the ZINC database (ZINC341114185) for virtual screening campaigns [4].

Why 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile (1613627-57-8) Cannot Be Reliably Replaced by Generic Arylpiperidine or Trifluoromethoxy-phenyl Intermediates


Replacing the para‑benzonitrile appendage of CAS 1613627‑57‑8 with other commonly available functionalized arylpiperidine intermediates (e.g., the free 4‑(4‑trifluoromethoxyphenyl)piperidine, CAS 180160‑91‑2, or the corresponding benzaldehyde or benzoic acid analogs) fundamentally alters the physicochemical profile and limits downstream synthetic utility. The nitrile group imparts a distinct balance of lipophilicity (computed logP ≈ 4.26) and polar surface area (tPSA ≈ 41 Ų) that governs key properties such as passive permeability and solubility in organic solvents [1]. Moreover, the nitrile serves as a versatile, traceless synthetic handle that can be selectively reduced to the benzylamine (required for the Q203 scaffold) or hydrolyzed to the carboxylic acid, enabling divergent SAR exploration programs [2]. The Q203 preclinical SAR explicitly demonstrates that the precise para‑substitution pattern and electronic character of the terminal phenyl ring are critical for maintaining potency against Mycobacterium tuberculosis (MIC₅₀ ≈ 2.7 nM for the parent Q203 bearing the TFMP‑pip fragment) [2]. Therefore, substituting with a generic arylpiperidine that lacks the nitrile‑activated para‑position would both compromise physicochemical property matching and eliminate the synthetic pathway divergence that makes CAS 1613627‑57‑8 a strategic procurement choice for tuberculosis drug discovery programs.

Quantitative Differentiation Evidence for CAS 1613627‑57‑8 versus Closest Functional Analogues


Computed LogP and Topological Polar Surface Area (tPSA) vs. Free Piperidine Intermediate

CAS 1613627‑57‑8 exhibits significantly higher computed lipophilicity (ALogP = 4.26) and larger topological polar surface area (tPSA = 41 Ų) compared to the simpler intermediate 4‑(4‑(trifluoromethoxy)phenyl)piperidine (ALogP ≈ 2.83, tPSA ≈ 12 Ų) [1]. The increased tPSA of the benzonitrile derivative places it within the CNS drug‑like space (tPSA < 90 Ų) while still maintaining elevated logP, a balance that is favorable for crossing the mycobacterial cell wall and the host macrophage membrane, properties that the free piperidine alone lacks [1][2].

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

Synthetic Versatility: Nitrile as a Divergent Synthetic Handle vs. Direct Benzylamine or Carboxylic Acid Analogs

The nitrile group of CAS 1613627‑57‑8 enables at least four distinct, traceless synthetic transformations: (i) reduction to the benzylamine (the exact linker required for Q203), (ii) hydrolysis to the carboxylic acid for amide coupling, (iii) conversion to tetrazole (a carboxylic acid bioisostere), and (iv) Grignard addition to access ketone intermediates [1]. Related intermediates such as the benzaldehyde or benzylamine analogs permit only one or two of these pathways without protecting‑group manipulation. In the Q203 SAR program, the benzonitrile intermediate was specifically employed as a key branch point to generate multiple side‑chain analogues for in vitro and in vivo evaluation [1].

Synthetic route divergence Late-stage functionalization Tuberculosis SAR exploration

Supplier‑Specified Purity Benchmark: 97% Assay vs. Typical Commercial Building Block Grades

The commercial listing for CAS 1613627‑57‑8 specifies a purity of 97% . This contrasts with many generic 4‑substituted piperidine building blocks that are frequently offered at 95% purity or lower without accompanying analytical certification. The 97% purity threshold is a relevant procurement criterion because residual impurities (e.g., unreacted 4‑(trifluoromethoxy)aniline or de‑halogenated by‑products) can propagate through subsequent synthetic steps, leading to difficult‑to‑remove side products in final pharmaceutical intermediates .

Procurement specification Purity grading Intermediate quality control

SAR Context: The TFMP‑pip Moiety as the Optimal Side Chain Terminus for Antitubercular Activity

The Q203 SAR study reports that the 4‑trifluoromethoxy‑phenyl‑piperidine (TFMP‑pip) fragment, when attached via the benzylic linker of Q203, produces an MIC₅₀ of 2.7 nM against M. tuberculosis H37Rv in broth culture, and that the TFMP‑pip group is superior to other heterocyclic or substituted‑phenyl replacements evaluated in the same series [1]. Although these data are for the parent Q203 molecule, they establish the TFMP‑pip fragment as the preferred pharmacophoric element for this target class. CAS 1613627‑57‑8 preserves this exact TFMP‑pip architecture and, through the nitrile handle, allows direct access to the Q203 scaffold without altering the validated pharmacophore .

Mycobacterium tuberculosis Cytochrome bc1 inhibition Structure-activity relationship

Structural Confirmability: High Signal-to-Noise GC‑MS Identification vs. Untraceable Generic Piperidines

CAS 1613627‑57‑8 has a documented GC‑MS spectrum in the KnowItAll Wiley Registry (SpectraBase ID HRb8kGt6RHT) [1]. Many related arylpiperidine intermediates lack publicly available reference spectra, requiring de novo MS characterization upon receipt. The availability of a reference spectrum enables rapid identity verification by the end user, reducing time‑to‑experiment and providing a baseline for purity assessment by GC in procurement audits .

Analytical characterization GC-MS fingerprinting Quality control

Target Application Scenarios for 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile (CAS 1613627-57-8) in Tuberculosis and Anti‑infective Drug Discovery


Divergent Synthesis of Q203 Side‑Chain Analogues for Cytochrome bc₁ SAR Exploration

Procurement teams supporting tuberculosis drug discovery can use CAS 1613627‑57‑8 as a single, multifunctional intermediate to generate a library of Q203 side‑chain analogues. The nitrile can be selectively reduced to the benzylamine (accessing the Q203 amide scaffold directly) or converted via hydrolysis, tetrazole synthesis, or Grignard addition to carboxylic acid, tetrazole, or ketone derivatives, respectively, each of which can be coupled to the imidazo[1,2‑a]pyridine‑3‑carboxylic acid core [1][2]. This divergent capability reduces the number of required starting materials and supplier relationships while maintaining the validated TFMP‑pip pharmacophore [2].

Physicochemical Property Optimization Studies for Mycobacterial Permeability

The computed logP (4.26) and tPSA (41 Ų) of CAS 1613627‑57‑8 place this intermediate at the boundary of the lipophilic space known to favor mycobacterial cell wall penetration and intramacrophage accumulation [1][2]. Medicinal chemistry groups procuring this compound can systematically modify the nitrile handle to tune these properties and experimentally correlate logD7.4 and permeability coefficients with intracellular antitubercular activity, building upon the established SAR from the Q203 program [2].

Late‑Stage Intermediate Sourcing for Pre‑clinical Q203 Analog Scale‑up

The specified purity of 97% [1] and commercial availability in multi‑gram quantities (1 g to 500 g) make CAS 1613627‑57‑8 suitable for procurement at the scale required for in vivo pharmacokinetic and efficacy studies of Q203 derivatives. The availability of a reference GC‑MS spectrum [3] further supports material acceptance testing in GLP‑like environments, reducing the risk of batch‑to‑batch variability when progressing leads through candidate nomination [2].

Computational Chemistry and Virtual Screening Campaigns

The compound is cataloged in the ZINC database (ZINC341114185) with computed 3D conformers and physicochemical descriptors [1], enabling its direct use in structure‑based virtual screening campaigns targeting cytochrome bc₁ (QcrB) or other lipophilic binding pockets. Procurement of the physical sample then allows experimental validation of docking hits, bridging in silico prediction and wet‑lab testing with a chemically tractable intermediate [1][2].

Quote Request

Request a Quote for 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.